Quinolin-7-amine acetate
Description
Historical Context and Discovery
The discovery of quinolin-7-amine acetate is rooted in the broader exploration of quinoline derivatives, which began in the mid-19th century with the isolation of quinoline from coal tar. While the exact date of its first synthesis remains undocumented in publicly available literature, its emergence as a distinct entity likely coincided with advancements in functionalization techniques for quinolines during the early 20th century. The compound gained prominence in the 2010s as a precursor in pharmaceutical syntheses, particularly for immunomodulators and enzyme inhibitors. For instance, its role in the production of aminoacyl indazole derivatives for autoimmune disease treatment underscores its modern relevance.
Structural Classification within the Quinoline Family
This compound belongs to the aminoderivatives of quinoline, a bicyclic system comprising a benzene ring fused to a pyridine ring. The structural attributes of this compound are defined by two key features:
- Positional Isomerism : The amine group at the seventh position distinguishes it from other aminoquinolines, such as quinolin-8-amine or quinolin-4-amine. This substitution pattern influences electron distribution, rendering the 7-position susceptible to electrophilic substitution reactions.
- Acetate Salt Formation : Protonation of the amine group by acetic acid yields the acetate salt, enhancing solubility in polar solvents compared to the free base.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₉H₈N₂·C₂H₄O₂ | |
| Molecular weight | 144.17 (free base) | |
| CAS registry | 580-19-8 (free base) |
The planar aromatic system facilitates π-π stacking interactions, while the amine group participates in hydrogen bonding, critical for its reactivity in cross-coupling reactions.
Academic Significance in Heterocyclic Chemistry
In heterocyclic chemistry, this compound serves as a versatile building block due to its dual functionality: the aromatic system allows for directed metalation, and the amine group enables derivatization via acylation or alkylation. Key academic contributions include:
- Synthetic Methodology Development : A 2020 patent demonstrated its use in a seven-step synthesis of 7-hydroxyquinoline-4-carboxylic acid, highlighting its role in decarboxylation and protection-deprotection sequences. The route employed 6-bromoisatin and pyruvic acid as starting materials, achieving a total yield of 58% through optimized elimination and diazotization steps.
- Pharmaceutical Intermediates : The compound’s structural framework is integral to inhibitors targeting Fibroblast Activation Protein (FAP), a cancer biomarker. Modifications at the 4-carboxyl and 7-hydroxyl positions yield selective inhibitors with nanomolar affinity, as evidenced by studies in the Journal of Medicinal Chemistry.
- Catalysis Studies : Researchers have exploited its electron-deficient quinoline ring in palladium-catalyzed coupling reactions to construct polycyclic architectures for optoelectronic materials.
The compound’s academic value is further amplified by its scalability; the aforementioned patent emphasizes cost-effective reagents and avoidance of toxic catalysts, addressing industrial feasibility. This dual academic-industrial relevance ensures its continued prominence in contemporary research.
Properties
IUPAC Name |
acetic acid;quinolin-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.C2H4O2/c10-8-4-3-7-2-1-5-11-9(7)6-8;1-2(3)4/h1-6H,10H2;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLLJNBMDWMRFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC2=C(C=C(C=C2)N)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Role of Protecting Groups
Acetylation and benzylation in the microwave method prevent undesired side reactions during oxidation. The Boc group in the 6-bromoisatin route stabilizes the amine during coupling.
Chemical Reactions Analysis
Representative Reaction Scheme:
-
Acetylation :
-
Selective Hydrolysis :
Functionalization and Coupling Reactions
The acetamido group serves as a stable protecting group during cross-coupling reactions:
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Stille Coupling : 7-Acetamido-2-chloroquinoline reacts with aryl stannanes under Pd catalysis (PdCl₂(dppf), K₃PO₄, 120°C) to yield 2-arylquinoline derivatives .
-
Suzuki-Miyaura Coupling : Aryl boronic acids couple with acetamidoquinoline bromides under Pd(0) catalysis, enabling regioselective arylations .
Stability Under Reaction Conditions:
| Reaction Type | Conditions | Acetamido Stability | Yield (%) |
|---|---|---|---|
| Stille Coupling | PdCl₂(dppf), 120°C, 30 min | Stable | 62–82 |
| Suzuki Coupling | Pd(OAc)₂, K₃PO₄, reflux | Stable | 71–90 |
Deprotection and Metabolic Pathways
The acetamido group is selectively cleaved under acidic or enzymatic conditions:
-
Acidic Deprotection : H₂SO₄/MeOH at room temperature removes the acetyl group, regenerating the free amine .
-
Enzymatic Reduction : Human NAD(P)H:quinone oxidoreductase 1 (NQO1) reduces the quinolinequinone core of acetamido derivatives, influencing redox cycling and cytotoxicity .
Metabolic Activity Data :
| Compound | NQO1 Reduction Rate (μmol/min/mg) | Oxygen Consumption (nmol/min/mg) |
|---|---|---|
| 7-Acetamido-2-(2-pyridinyl) | 0.85 ± 0.12 | 12.4 ± 1.3 |
| 7-Amino-2-phenyl | 1.32 ± 0.15 | 18.6 ± 2.1 |
Biological and Pharmacological Implications
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Cytotoxicity : Acetamido derivatives exhibit differential cytotoxicity due to NQO1-mediated redox cycling, generating reactive oxygen species .
-
Permeability : 7-Acetamidoquinoline derivatives show moderate Caco-2 permeability (e.g., Papp = 16.9 × 10⁻⁶ cm/s), suggesting potential for oral bioavailability .
Emerging Synthetic Strategies
Recent advances include:
Scientific Research Applications
Quinolin-7-amine acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Biology: Studied for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of various pathogens.
Medicine: Investigated for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of quinolin-7-amine acetate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to DNA and interfere with its replication and transcription processes, leading to cell cycle arrest and apoptosis. Additionally, this compound can inhibit key enzymes involved in metabolic pathways, further contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of Quinolin-7-amine acetate with structurally or functionally related compounds, supported by synthesis routes, physicochemical properties, and applications.
Quinolin-7-amine Hydrochloride (CAS 580-15-4)
- Molecular Formula : C₉H₈N₂·HCl.
- Similarity Score : 0.92 (based on structural and functional analogs) .
- Key Differences: The hydrochloride salt exhibits higher solubility in polar solvents compared to the acetate form due to stronger ionic interactions.
- Applications : Used interchangeably with the acetate in drug discovery but preferred in acidic reaction conditions .
7-Chloroquinolin-4-amine Derivatives
Synthesized via Pd-catalyzed coupling reactions, these derivatives include:
- N-[2-(1-Adamantyloxy)ethyl]-7-chloroquinolin-4-amine (7a): Melting point 160–227°C, yield 50–92% .
- N-(1-Adamantylmethyl)-7-chloroquinolin-4-amine (7b): Yellowish viscous oil, 74% yield .
- Key Differences: The adamantyl substituents enhance lipophilicity and steric bulk, making these derivatives more suitable for targeting hydrophobic biological pockets. Higher melting points compared to this compound due to increased molecular rigidity .
2-Ethyl-1,2,3,4-tetrahydro-2-methyl-7-quinolinamine (CAS 201654-28-6)
- Molecular Formula : C₁₃H₁₈N₂.
- Key Differences: The tetrahydroquinoline scaffold reduces aromaticity, altering electronic properties and bioavailability. No melting point data reported, but the ethyl-methyl substitution likely lowers crystallinity compared to this compound .
Photocatalytically Synthesized Quinolin-7-amine
- Synthesis: Produced via Ru(bpy)₃Cl₂-catalyzed reduction of 7-nitroquinoline with ascorbic acid.
- Yield : 98.8% (superior to traditional methods) .
- Key Differences :
Fluorinated Imidazoquinoxaline Amines (e.g., N-Allyl-7-fluoroimidazo[1,2-a]quinoxalin-4-amine)
- Molecular Formula : C₁₃H₁₁FN₄.
- Fluorine substitution increases metabolic stability compared to non-halogenated analogs .
Comparative Data Table
Research Findings and Trends
- Structural Impact on Bioactivity: Adamantyl-substituted 7-chloroquinolin-4-amine derivatives exhibit enhanced antimalarial activity due to improved membrane penetration .
- Synthetic Efficiency : Photocatalytic reduction (98.8% yield) outperforms traditional methods (50–92% yields), highlighting advancements in sustainable synthesis .
- Solubility vs. Stability : Acetate and hydrochloride salts balance solubility and stability, with the former preferred in neutral pH conditions .
Q & A
Q. What are the key physicochemical properties of Quinolin-7-amine acetate relevant to experimental design?
this compound (CAS 580-19-8) has a molecular formula of C₉H₈N₂·C₂H₄O₂ and a molecular weight of 144.17 g/mol. Key properties include:
- Melting Point : 80.0–86.0°C
- Purity : ≥97% (GC)
- Solubility : While not explicitly stated, structural analogs like 7-aminoquinoline hydrochloride are typically soluble in polar solvents (e.g., DMSO, ethanol), suggesting similar behavior.
- Spectroscopic Data : Infrared (IR) spectra are critical for confirming functional groups; Nuclear Magnetic Resonance (NMR) is essential for structural elucidation .
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₉H₈N₂·C₂H₄O₂ | |
| CAS Number | 580-19-8 | |
| Synonym(s) | 7-quinolylamine, QZ-6190 |
Q. What safety precautions should be taken when handling this compound in laboratory settings?
- Personal Protection : Wear gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .
- First Aid :
- Skin contact: Rinse with water for 15 minutes.
- Eye exposure: Flush with water immediately.
- Ingestion: Rinse mouth and seek medical attention .
- Fire Safety : Use dry sand, chemical powder, or alcohol-resistant foam for fire suppression .
Q. What are the common synthetic routes for this compound, and how are intermediates characterized?
Synthesis typically involves:
- Amination of quinoline derivatives : Reaction of 7-nitroquinoline with reducing agents (e.g., Fe/HCl) to yield the amine, followed by acetylation .
- Characterization Methods :
- NMR Spectroscopy : Confirms proton environments and substitution patterns.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity .
- Chromatography : HPLC or GC to assess purity and detect byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives in substitution reactions?
- Temperature Control : Maintain 60–80°C during acetylation to avoid decomposition .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for nucleophilic substitution .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states in amination steps .
- Yield Monitoring : Track reaction progress via TLC or in-situ IR spectroscopy .
Q. What analytical techniques are most effective in resolving structural ambiguities in this compound derivatives?
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
- 2D NMR (COSY, HSQC) : Maps proton-carbon correlations to confirm substitution patterns .
- DFT Calculations : Predict electronic properties and validate experimental spectra .
Q. How do structural modifications at the 7-amino position influence the biological activity of quinoline derivatives?
- Antimalarial Activity : Substitution with electron-withdrawing groups (e.g., Cl, CF₃) enhances binding to heme in Plasmodium parasites .
- Anticancer Potential : Acetylation at the 7-position improves membrane permeability, as seen in analogs like 4-amino-7-(trifluoromethyl)quinoline .
Q. How should researchers address contradictions in reported biological activities of this compound analogs?
- Systematic Review : Apply PRISMA guidelines to evaluate literature quality and experimental variability .
- Dose-Response Analysis : Compare IC₅₀ values across studies, standardizing assays (e.g., MTT for cytotoxicity) .
- Structural Benchmarking : Cross-reference with well-characterized analogs like chloroquine to validate mechanisms .
Methodological Guidance
- Data Validation : Use triplicate experiments and statistical tools (e.g., ANOVA) to ensure reproducibility .
- Ethical Reporting : Disclose funding sources and conflicts of interest per journal guidelines .
- Data Sharing : Deposit spectral data in public repositories (e.g., PubChem) to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
